(1-Hydroxy-1-phosphonohexadecyl)phosphonic acid

Vue d'ensemble

Description

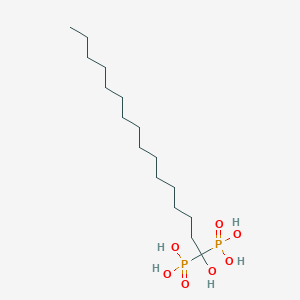

(1-Hydroxy-1-phosphonohexadecyl)phosphonic acid is an organophosphorus compound with the molecular formula C₁₆H₃₆O₇P₂. It is characterized by the presence of two phosphonic acid groups attached to a hexadecyl chain. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid typically involves the reaction of hexadecyl alcohol with phosphorous acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the phosphonic acid groups. The reaction conditions include maintaining a temperature range of 80-100°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted, purified, and crystallized to obtain the final compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine oxides.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.

Substitution: Halogenating agents such as thionyl chloride or phosphorus trichloride are used for substitution reactions.

Major Products:

Oxidation: Formation of phosphonic acid derivatives.

Reduction: Formation of phosphine oxides.

Substitution: Formation of halogenated or alkylated derivatives.

Applications De Recherche Scientifique

Environmental Applications

2.1 Heavy Metal Ion Extraction

HPHPA has demonstrated effectiveness in the extraction of heavy metal ions from aqueous solutions. It has been utilized as a chelating agent for the recovery of iron(III) ions from organic phases. Studies show that HPHPA forms stable complexes with iron(III), facilitating its extraction from solutions containing various acids such as hydrochloric and sulfuric acid .

| Parameter | Optimal Conditions |

|---|---|

| Acid Concentration | 5 M HCl |

| Time | 30 minutes |

| Stirring Rate | 400 r.p.m |

Case Study: A study reported a quantitative recovery of iron(III) using HPHPA from hexane solutions, achieving over 96% extraction efficiency under optimized conditions .

Biomedical Applications

3.1 Bone Targeting Agents

The affinity of phosphonic acids for calcium ions makes HPHPA a candidate for bone-targeting drug delivery systems. Its structural similarity to phosphate allows it to bind effectively to bone tissue, making it useful in therapies aimed at treating osteoporosis and other bone-related diseases .

3.2 Drug Development

HPHPA is being explored as a pro-drug or drug delivery vehicle due to its bioactive properties. Its ability to form stable complexes can enhance the bioavailability of therapeutic agents targeting specific tissues .

Material Science Applications

4.1 Surfactant Properties

HPHPA's amphiphilic nature allows it to function as a surfactant in stabilizing colloidal solutions and preparing oil/water emulsions. This property is particularly useful in formulating nanocrystals for various applications, including drug delivery and environmental remediation .

4.2 Corrosion Inhibition

The high polarity of the phosphonic acid group contributes to its effectiveness as a corrosion inhibitor in metal protection systems. HPHPA can form protective films on metal surfaces, reducing corrosion rates significantly in aggressive environments .

Summary of Research Findings

The following table summarizes key research findings related to the applications of (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid:

Mécanisme D'action

The mechanism of action of (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid involves its ability to chelate metal ions, particularly calcium and iron. This chelation process inhibits the formation of metal oxides and scales, making it effective as a corrosion and scale inhibitor. In biological systems, the compound can inhibit phosphatase enzymes by binding to the active site and preventing substrate access.

Comparaison Avec Des Composés Similaires

1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP): Known for its use as a scale and corrosion inhibitor.

Aminotris(methylenephosphonic acid) (ATMP): Another phosphonic acid derivative used in water treatment.

Ethylenediaminetetra(methylenephosphonic acid) (EDTMP): Used in similar applications as a chelating agent.

Uniqueness: (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid is unique due to its long hexadecyl chain, which imparts hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly useful in applications requiring amphiphilic properties, such as in surfactants and emulsifiers.

Activité Biologique

(1-Hydroxy-1-phosphonohexadecyl)phosphonic acid (HPHPA) is a phosphonic acid derivative noted for its biological activity and potential applications in various fields, including medicine and environmental science. This compound is characterized by its long-chain hydrocarbon structure, which influences its interaction with biological systems and its efficacy as a therapeutic agent. This article reviews the biological activities of HPHPA, focusing on its enzymatic inhibition, anticancer properties, and potential applications in drug development.

Chemical Structure and Properties

HPHPA has the chemical formula C₁₆H₃₆O₇P₂ and features a hydroxyl group and two phosphonic acid groups. The presence of the long hydrocarbon chain contributes to its lipophilicity, which can enhance cellular permeability and bioactivity.

Enzymatic Inhibition

HPHPA exhibits significant inhibitory effects on various enzymes:

- Renin : HPHPA has been shown to inhibit renin, an enzyme critical in the regulation of blood pressure. This inhibition suggests potential applications in treating hypertension .

- EPSP Synthase : As a phosphonate, HPHPA acts as an inhibitor of EPSP synthase, an enzyme necessary for the biosynthesis of aromatic amino acids in plants and some microorganisms. This property indicates its potential as an herbicide .

- HIV Protease : Preliminary studies suggest that HPHPA can inhibit HIV protease, which is crucial for viral replication. This could position HPHPA as a candidate for antiviral drug development .

Anticancer Properties

Recent studies have highlighted the anticancer potential of HPHPA:

- In Vitro Studies : HPHPA demonstrated cytotoxic effects against several cancer cell lines, including human leukemia (K-562), breast cancer (MCF-7), and prostate cancer (DU-145). The compound exhibited lower IC₅₀ values compared to standard chemotherapeutic agents like doxorubicin, indicating higher potency .

- Mechanism of Action : The mechanism by which HPHPA exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. Detailed studies are ongoing to elucidate these mechanisms further.

Case Study 1: Antiparasitic Activity

A study explored the antiparasitic activity of HPHPA derivatives against Plasmodium falciparum, the causative agent of malaria. The derivative (R)-(4-(2-amino-6-oxo-9H-purin-9-yl)-2-hydroxybutyl)-phosphonic acid showed remarkable activity with an IC₅₀ value of 74 nM against infected red blood cells. The selectivity index was notably high (>1,350), indicating low toxicity to human cells .

Case Study 2: Iron Extraction

Research into the extraction capabilities of HPHPA revealed that it effectively forms complexes with iron(III) ions. The coordination occurs through oxygen atoms from the hydroxyl and phosphonate groups. This property was exploited in liquid-liquid extraction experiments, demonstrating HPHPA's utility in environmental remediation processes .

Data Tables

| Biological Activity | Target Enzyme/Cell Type | IC₅₀ Value | Notes |

|---|---|---|---|

| Renin Inhibition | Renin | Not specified | Potential treatment for hypertension |

| EPSP Synthase Inhibition | EPSP Synthase | Not specified | Possible herbicide application |

| Anticancer Activity | K-562 (Leukemia) | < 10 μM | More effective than doxorubicin |

| Antiparasitic Activity | Plasmodium falciparum | 74 nM | High selectivity index (>1,350) |

| Iron Extraction | Iron(III) ions | Not specified | Effective complex formation |

Propriétés

IUPAC Name |

(1-hydroxy-1-phosphonohexadecyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36O7P2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17,24(18,19)20)25(21,22)23/h17H,2-15H2,1H3,(H2,18,19,20)(H2,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTLLTFVYOUDFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70328122 | |

| Record name | (1-hydroxy-1-phosphonohexadecyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2809-24-7 | |

| Record name | NSC724484 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-hydroxy-1-phosphonohexadecyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid interact with iron(III), and what are the implications of this interaction?

A1: HPHPA interacts with iron(III) through its oxygen atoms, forming a complex in the organic phase. [] This complexation allows for the extraction of iron(III) from aqueous solutions into an organic solvent mixture of carbon tetrachloride and octanol. The study suggests that the complex formed is likely Fe[C15H31C(OH)(PO3H)2]Cl, 3H2O. This interaction highlights HPHPA's potential as an effective extractant for iron(III), a property that could be valuable in various applications like separation and purification processes.

Q2: How does the chain length of alkane-1-hydroxy-1, 1′-methyldiphosphonic acids influence their iron(III) extraction capabilities?

A2: The research directly compares HPHPA (C16 chain) with (1-hydroxy-1-phosphonododecyl)phosphonic acid (HPDPA, C12 chain). The findings indicate that HPHPA exhibits a stronger extracting power for Fe3+ compared to HPDPA. [] This difference is attributed to the increased hydrophobicity of HPHPA due to its longer alkyl chain. Therefore, the length of the alkane chain directly influences the compound's affinity for iron(III) and its partitioning into the organic phase during extraction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.